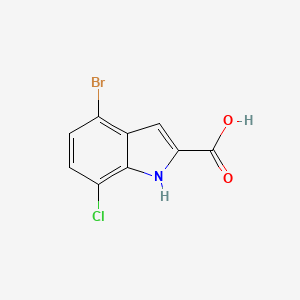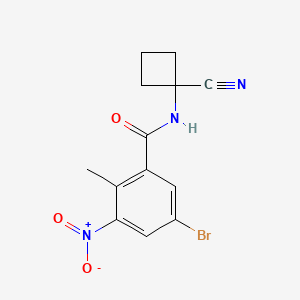
5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide, also known as BAY 73-6691, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Reactivity
Research on compounds with similar structures or functional groups has revealed a variety of applications in organic synthesis and material science. For example, studies have shown that N-halo-nitrobenzamides, which share a resemblance in functional groups to the compound , can react with organic acids to form acyl or sulfonyl hypoiodites or hypobromites. These compounds readily add to double bonds under mild conditions, yielding trans-vic-halogeno esters, suggesting a potential use in the synthesis of complex organic molecules through halogenation and esterification processes (Goosen, Hoffmann, & Taljaard, 1994).
Crystal Engineering
The structural aspects of similar compounds have been explored in crystal engineering. For instance, molecular tapes mediated via strong hydrogen bonds and weak halogen interactions have been identified in complexes involving nitrobenzamide derivatives, demonstrating the potential of these compounds in designing new crystalline materials with desired properties (Saha, Nangia, & Jaskólski, 2005).
Antitumor Activity
Derivatives of nitrobenzamide, especially those involving halogen atoms, have been studied for their antitumor activity. The bioreductive properties of these compounds, leading to selective toxicity for hypoxic cells, highlight their potential as novel hypoxia-selective cytotoxins in cancer therapy (Palmer et al., 1995).
Novel Materials and Drug Design
The unique reactivity and structural properties of bromo-nitrobenzamide derivatives offer avenues for the development of novel materials and drug design. Their ability to undergo specific reactions under controlled conditions makes them valuable tools in synthetic chemistry and pharmaceutical research. For example, the synthesis and oxidant properties of novel compounds suggest their utility in understanding oxidative stress and designing antioxidants (Karatas et al., 2006).
Propriétés
IUPAC Name |
5-bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-8-10(5-9(14)6-11(8)17(19)20)12(18)16-13(7-15)3-2-4-13/h5-6H,2-4H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJOSFHGUVBRRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NC2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)

![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2354276.png)
![Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2354279.png)
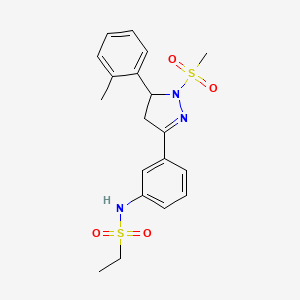
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)
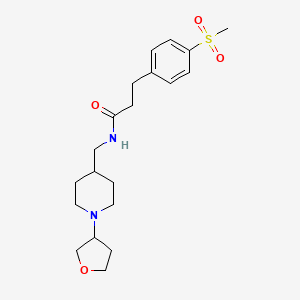

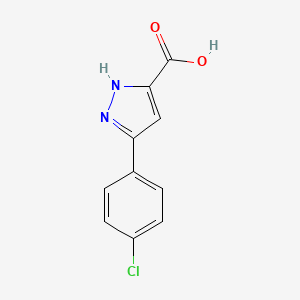
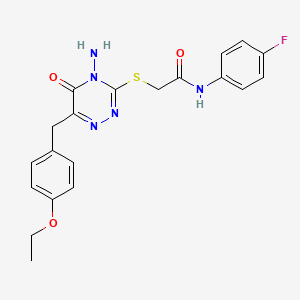
![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2354288.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2354289.png)
